molecular formula C13H14N2O2S2 B2715184 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1251686-03-9

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No. B2715184
CAS RN: 1251686-03-9
M. Wt: 294.39
InChI Key: UNLVTIYDHJWMJG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA is a derivative of nicotinamide, an important vitamin that plays a crucial role in various physiological processes. In

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition Effect and Adsorption Behaviour

Research on nicotinamide derivatives, including structures similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, has shown significant corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds act as mixed-type corrosion inhibitors, affecting both the anodic and cathodic processes. The inhibition efficiency varies with concentration, time interval, and temperature. Studies suggest that these inhibitors adhere to the Langmuir isotherm model, indicating a strong adsorption to the metal surface which enhances corrosion resistance. This property is valuable in protecting metal infrastructure and machinery in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).

Fungicidal Activity

Design, Synthesis, and Fungicidal Activity

The development of N-(thiophen-2-yl) nicotinamide derivatives has led to compounds with significant fungicidal activities against cucumber downy mildew. These findings highlight the potential of such derivatives, including those structurally related to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, in agricultural applications. The effectiveness of these compounds surpasses some commercial fungicides, offering a new avenue for crop protection strategies (Wu et al., 2022).

Drug Metabolism Inhibition

Studies on Inhibitory Effects on Drug Metabolism

Although directly related studies on N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide were not found, research involving nicotinamide shows its potential to influence drug metabolism through liver microsomes. Nicotinamide can modify the rate of metabolism for various substances, indicating the role of similar compounds in potentially modulating drug interactions and effects. This aspect could be relevant for designing drugs with controlled metabolism rates, enhancing efficacy or reducing toxicity (Sasame & Gillette, 1970).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-18-13-10(3-2-5-14-13)12(17)15-7-11(16)9-4-6-19-8-9/h2-6,8,11,16H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVTIYDHJWMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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